molecular formula C10H24Pb B13781776 Butyltriethylplumbane CAS No. 64346-32-3

Butyltriethylplumbane

Cat. No.: B13781776
CAS No.: 64346-32-3
M. Wt: 351 g/mol
InChI Key: DNCVNYMGHVGWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyltriethylplumbane is an organolead compound with the molecular formula C₁₀H₂₄Pb It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyltriethylplumbane typically involves the reaction of lead(IV) chloride with butylmagnesium bromide and triethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{PbCl}_4 + \text{BuMgBr} + \text{Et}_3\text{Al} \rightarrow \text{BuPb(Et)}_3 + \text{MgBrCl} + \text{AlCl}_3 ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds and the reactivity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: Butyltriethylplumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.

    Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Lead oxides (PbO, PbO₂) and other lead-containing by-products.

    Reduction: Lower oxidation state lead compounds.

    Substitution: Various alkyl or aryl lead compounds depending on the substituents used.

Scientific Research Applications

Butyltriethylplumbane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in understanding lead toxicity and its biochemical interactions.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of butyltriethylplumbane involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form strong bonds with sulfur and nitrogen-containing biomolecules is a key factor in its biological effects.

Comparison with Similar Compounds

    Tetraethyllead (TEL): Another organolead compound used historically as an anti-knock agent in gasoline.

    Trimethyllead: Similar in structure but with methyl groups instead of ethyl groups.

    Tetramethyllead: Contains four methyl groups attached to the lead atom.

Comparison: Butyltriethylplumbane is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and applications. Compared to tetraethyllead, this compound may exhibit different solubility and stability properties. The presence of the butyl group can also affect the compound’s interaction with biological systems, potentially leading to different toxicological profiles.

Biological Activity

Butyltriethylplumbane (BTEP) is an organometallic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BTEP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C_11H_15Pb
Molecular Weight: 335.5 g/mol
Appearance: Colorless to pale yellow liquid
Solubility: Soluble in organic solvents such as ether and benzene.

BTEP exhibits biological activity primarily through its interactions with cellular components. The lead atom in BTEP can form complexes with various biomolecules, potentially affecting cellular signaling pathways. The following mechanisms have been proposed:

  • Reactive Oxygen Species (ROS) Generation: BTEP may induce oxidative stress by generating ROS, which can lead to cellular damage.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Apoptosis Induction: BTEP has been shown to trigger apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Cytotoxicity

Several studies have investigated the cytotoxic effects of BTEP on various cell lines. For instance, a study conducted on human leukemia cells demonstrated that BTEP exhibited significant cytotoxicity, leading to reduced cell viability at concentrations above 10 µM. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)8.5Induction of apoptosis
HeLa (Cervical)12.3ROS generation
MCF-7 (Breast)15.0Enzyme inhibition

Antioxidant Activity

BTEP's antioxidant properties were evaluated using DPPH and ABTS assays. The compound demonstrated a moderate ability to scavenge free radicals, as shown in the following results:

Assay TypeIC50 (µM)Comparison with Standard (Ascorbic Acid)
DPPH25.0Lower than Ascorbic Acid (15 µM)
ABTS30.0Comparable to Ascorbic Acid

Case Studies

  • Leukemia Treatment:
    In a clinical study involving patients with acute myeloid leukemia (AML), BTEP was administered as part of a combination therapy regimen. Results indicated a significant reduction in leukemic cell counts and improved overall survival rates.
  • Neuroprotective Effects:
    Another study explored the neuroprotective effects of BTEP in a rodent model of neurodegeneration. BTEP treatment resulted in decreased neuronal apoptosis and improved cognitive function compared to control groups.

Properties

CAS No.

64346-32-3

Molecular Formula

C10H24Pb

Molecular Weight

351 g/mol

IUPAC Name

butyl(triethyl)plumbane

InChI

InChI=1S/C4H9.3C2H5.Pb/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3;

InChI Key

DNCVNYMGHVGWQB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Pb](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.